Biochemical Potency and Ligand Efficiency Head-to-Head: Fragment 3 vs. Amino‑Oxazole Fragment 2 in the E. coli Biotin Carboxylase ACCase‑Coupled Assay
In the enzyme‑coupled ACCase biochemical assay, the target compound (designated fragment 3) displays an IC₅₀ of 60.8 µM, whereas amino‑oxazole fragment 2 achieves an IC₅₀ of 21.5 µM. Strikingly, fragment 3 compensates for its lower absolute potency with a ligand efficiency (LE) of 0.43, exceeding the 0.40 value of fragment 2 by approximately 7.5 % [1][2]. The higher LE indicates that each non‑hydrogen atom of the dihydroquinazolinone scaffold contributes more binding energy on average, a property that is essential for maintaining drug‑like characteristics during subsequent molecular growth.
| Evidence Dimension | Biochemical inhibition potency (IC₅₀) and ligand efficiency (LE = 1.37 × pIC₅₀ / N_heavy_atoms) |
|---|---|
| Target Compound Data | IC₅₀ = 60.8 µM; LE = 0.43 |
| Comparator Or Baseline | Fragment 2 (amino‑oxazole): IC₅₀ = 21.5 µM; LE = 0.40 |
| Quantified Difference | 3‑fold lower potency but +7.5% higher ligand efficiency |
| Conditions | E. coli biotin carboxylase enzyme‑coupled ACCase assay, pH 8.0, 2 °C, 384‑well format |
Why This Matters
Higher ligand efficiency makes the compound a more attractive starting point for fragment elaboration, as it leaves greater 'physicochemical headroom' for optimisation while preserving drug‑like properties.
- [1] Mochalkin I, Miller JR, et al. ACS Chem Biol. 2009;4(6):473‑483. View Source
- [2] BindingDB entry for BDBM32643 (amino pyrimidine ketone, fragment 3). IC₅₀: 6.08E+4 nM. View Source
